molecular formula C16H26N4O2 B3005195 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide CAS No. 866009-72-5

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide

Cat. No.: B3005195
CAS No.: 866009-72-5
M. Wt: 306.41
InChI Key: WRUNWKVHGUJYQN-UHFFFAOYSA-N
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Description

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide is a complex organic compound that features a benzoyl group, an amine group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide typically involves the condensation of 2-aminobenzoyl chloride with N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted hydrazinecarboxamides .

Scientific Research Applications

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzamide: A simpler analog with similar structural features but lacking the hydrazinecarboxamide moiety.

    N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide: Similar in structure but without the benzoyl group.

    2-(2-aminobenzoyl)-N-methyl-2-(tert-butyl)-1-hydrazinecarboxamide: A methyl analog with similar properties.

Uniqueness

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(2-aminobenzoyl)-tert-butylamino]-3-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-5-6-11-18-15(22)19-20(16(2,3)4)14(21)12-9-7-8-10-13(12)17/h7-10H,5-6,11,17H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUNWKVHGUJYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NN(C(=O)C1=CC=CC=C1N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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